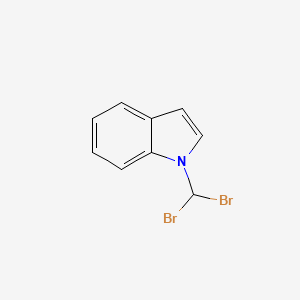

1-(Dibromomethyl)-1H-indole

Description

Structure

3D Structure

Properties

CAS No. |

65216-80-0 |

|---|---|

Molecular Formula |

C9H7Br2N |

Molecular Weight |

288.97 g/mol |

IUPAC Name |

1-(dibromomethyl)indole |

InChI |

InChI=1S/C9H7Br2N/c10-9(11)12-6-5-7-3-1-2-4-8(7)12/h1-6,9H |

InChI Key |

PNBKOOQXMQAQAT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2C(Br)Br |

Origin of Product |

United States |

Synthetic Methodologies for 1 Dibromomethyl 1h Indole and Analogous N Haloalkyl Indoles

Direct N1-Functionalization Strategies

Direct functionalization of the indole (B1671886) nitrogen offers the most straightforward route to N-substituted indoles. However, the introduction of a dibromomethyl group onto the indole nitrogen is not a widely documented transformation, necessitating an examination of analogous reactions and underlying principles of indole reactivity.

Approaches to N1-Dibromomethylation

The direct N1-dibromomethylation of indole likely proceeds through the reaction of an indolide anion with a suitable dibromomethyl electrophile. The indole N-H bond is weakly acidic (pKa ≈ 17 in DMSO), requiring a sufficiently strong base for deprotonation to form the nucleophilic indolide. The choice of base and reaction conditions is critical to favor N-alkylation over competing C3-alkylation, a common side reaction due to the high electron density at the C3 position of the indole ring.

Direct Installation of the Dibromomethyl Group onto the Indole Nitrogen

A plausible method for the direct installation of the dibromomethyl group involves the reaction of indole with bromoform (B151600) (CHBr3) or dibromomethane (B42720) (CH2Br2) under phase-transfer catalysis (PTC) conditions. Phase-transfer catalysis is a powerful technique for reactions involving a water-soluble nucleophile (the indolide anion generated in an aqueous basic phase) and a water-insoluble electrophile (the haloalkane in an organic phase). A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, facilitates the transfer of the indolide anion into the organic phase where the reaction occurs.

While direct experimental data for the reaction of indole with bromoform to yield 1-(dibromomethyl)-1H-indole is scarce in readily available literature, the principles of PTC N-alkylation of indoles are well-established. For instance, the N-propargylation of indole with propargyl bromide has been kinetically studied under PTC conditions, demonstrating the feasibility of this approach for N-alkylation. ajgreenchem.com

A hypothetical reaction scheme is presented below:

Table 1: Hypothetical Reaction Conditions for Direct N1-Dibromomethylation of Indole via PTC

| Parameter | Condition | Rationale |

| Indole Source | 1H-Indole | Starting material |

| Dibromomethyl Source | Bromoform (CHBr3) | Electrophilic source of the dibromomethyl group |

| Base | Concentrated NaOH or KOH | To deprotonate the indole N-H |

| Solvent System | Toluene/Water or Dichloromethane/Water | Biphasic system for PTC |

| Phase-Transfer Catalyst | Tetrabutylammonium bromide (TBAB) or similar | To facilitate transfer of the indolide anion |

| Temperature | Room temperature to 50 °C | To promote the reaction without excessive side product formation |

It is important to note that the reaction of indole with bromoform under basic conditions can also lead to the formation of diindolylmethanes, and careful optimization of reaction conditions would be necessary to favor the desired N-dibromomethylation.

Indirect Synthetic Routes via Precursor Transformations

Indirect methods provide alternative pathways to this compound, either by reacting indole with more complex electrophiles or by constructing the indole ring with the N1-dibromomethyl group already in place.

Reactions Involving N-H Indoles and Dibromomethyl-Containing Electrophiles

This approach involves the synthesis of an electrophile that already contains the dibromomethyl moiety, which then reacts with the indole nitrogen. While specific examples for a dibromomethyl group are not prevalent, the concept is analogous to other N-alkylation reactions. For instance, the synthesis of N-substituted indoles via reaction with 1,2-dibromoethane (B42909) has been reported, where one bromine atom acts as the leaving group in the N-alkylation step. mdpi.com

Synthetic Pathways through Ring-Closing Reactions Incorporating the N1-Dibromomethyl Moiety

Classic indole syntheses, such as the Fischer, Bischler, or Madelung methods, could theoretically be adapted to produce this compound. openmedicinalchemistryjournal.comchemrj.orgnih.gov This would require the synthesis of a suitable precursor that already contains the N-dibromomethyl group. For example, a modified Fischer indole synthesis would start with a phenylhydrazine (B124118) derivative bearing a dibromomethyl group on one of the nitrogen atoms.

A hypothetical retrosynthetic analysis is shown below:

Fischer Indole Synthesis Approach:

This compound <== (Retrosynthesis) N-(Dibromomethyl)-N-phenylhydrazine + a suitable ketone or aldehyde

The synthesis of the N-(dibromomethyl)-N-phenylhydrazine precursor would be a key challenge in this approach.

Advanced Synthetic Techniques and Catalysis in N-Haloalkylation

Modern synthetic chemistry offers a range of catalytic methods that could potentially be applied to the N-haloalkylation of indoles. While often developed for simpler alkyl or aryl groups, these techniques provide a framework for future research into the synthesis of more complex N-substituted indoles.

Palladium-catalyzed cross-coupling reactions, for example, are widely used for N-arylation and could potentially be adapted for N-haloalkylation with appropriate ligands and reaction conditions. mdpi.com Similarly, copper-catalyzed N-alkylation reactions have shown broad applicability. researchgate.net

The use of N-heterocyclic carbene (NHC) catalysts has also emerged as a powerful tool in a variety of organic transformations, including the functionalization of heterocycles. beilstein-journals.org An NHC-catalyzed approach to N-dihaloalkylation could offer a novel and efficient route.

Table 2: Potential Advanced Catalytic Approaches for N-Haloalkylation of Indole

| Catalytic System | Potential Application | Key Considerations |

| Palladium/Ligand | Cross-coupling of indole with a dibromomethyl halide | Ligand design is crucial to promote the desired reactivity and suppress side reactions. |

| Copper/Ligand | N-alkylation with a dibromomethylating agent | Catalyst stability and turnover number would need to be optimized. |

| N-Heterocyclic Carbene (NHC) | Activation of the dibromomethylating agent or the indole | The specific NHC structure would need to be tailored for this transformation. |

Applications of Radical-Mediated Bromination to N-Alkyl Indoles

Radical-mediated bromination is a prevalent method for the introduction of bromine atoms onto an alkyl chain attached to the indole nitrogen. This approach typically utilizes a radical initiator and a bromine source, such as N-bromosuccinimide (NBS), to achieve the desired halogenation.

The synthesis of 2,3-dibromomethyl-1-(phenylsulfonyl)indole provides a clear example of this methodology. In this reaction, 2,3-diethyl-1-(phenylsulfonyl)indole is treated with N-bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide in carbon tetrachloride. nih.gov The mixture is heated to reflux, initiating the radical chain reaction that results in the formation of the dibrominated product. nih.gov Similarly, the synthesis of methyl 7-(dibromomethyl)-3-methyl-3H-benzo[d]imidazole-4-carboxylate is achieved by reacting methyl 3,7-dimethyl-3H-benzo[d]imidazole-4-carboxylate with NBS and benzoyl peroxide in carbon tetrachloride under heating for an extended period. niscpr.res.in Another instance involves the preparation of ethyl 7-(bromomethyl)-4-cyano-1H-indole-1-carboxylate, where the starting material is heated with NBS and benzoyl peroxide in carbon tetrachloride. niscpr.res.in

The selection of reagents and reaction conditions is critical to optimize the yield and selectivity of the bromination. For instance, the bromination of 1-methyl-2,3-dihydro-1H-indene, a related bicyclic system, is most commonly and selectively achieved using NBS with an initiator like benzoyl peroxide or AIBN in a solvent such as carbon tetrachloride at controlled temperatures.

Table 1: Examples of Radical-Mediated Bromination of N-Alkyl Indole Analogs

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 2,3-Diethyl-1-(phenylsulfonyl)indole | N-Bromosuccinimide, Benzoyl Peroxide | 2,3-Dibromomethyl-1-(phenylsulfonyl)indole | nih.gov |

| Methyl 3,7-dimethyl-3H-benzo[d]imidazole-4-carboxylate | N-Bromosuccinimide, Benzoyl Peroxide | Methyl 7-(dibromomethyl)-3-methyl-3H-benzo[d]imidazole-4-carboxylate | niscpr.res.in |

| Ethyl 4-cyano-7-methyl-1H-indole-1-carboxylate | N-Bromosuccinimide, Benzoyl Peroxide | Ethyl 7-(bromomethyl)-4-cyano-1H-indole-1-carboxylate | niscpr.res.in |

| 1-Methyl-2,3-dihydro-1H-indene | N-Bromosuccinimide, Benzoyl Peroxide/AIBN | 1-(Bromomethyl)-2,3-dihydro-1H-indene |

Emerging Methodologies for Selective N1-Functionalization

While radical bromination of existing N-alkyl groups is effective, recent research has focused on developing more direct and selective methods for introducing functional groups at the N1 position of the indole ring. These emerging methodologies often leverage the unique reactivity of the indole nucleus and employ novel catalytic systems.

The direct functionalization of the indole core has become a significant area of research, with organocatalytic and organometallic strategies being developed for the construction of chiral N-functionalized indoles. mdpi.com These methods can involve the direct C-H functionalization of the indole ring or indirect routes starting from precursors like indolines or isatins. mdpi.comnih.gov For instance, iridium-catalyzed tandem dehydrogenation of N-heterocycles and alcohols allows for the regioselective C-H and N-H bond functionalization of indolines to yield a variety of N- and C3-alkylated indoles and indolines. organic-chemistry.org

Another innovative approach involves the use of N-alkoxyindoles as N-electrophilic indole reagents. In the presence of a Lewis acid like aluminum, N-methoxyindoles can undergo a cross-selective C3–N1' coupling reaction with other indole molecules. researchgate.net This method provides a direct route to form a C3–N1' bond, creating bisindole structures that would be challenging to synthesize using traditional methods. researchgate.net The reaction proceeds through the activation of the N-O bond by the Lewis acid, rendering the indole nitrogen electrophilic. researchgate.net

Furthermore, electrochemical methods are being explored for the functionalization of indoles. An electrochemical umpolung of bromide ions has been developed for the bromination of the C-H bond in indoles, obviating the need for transition metal catalysts and chemical oxidants. mdpi.com This sustainable approach uses simple graphite (B72142) electrodes and provides excellent yield and regioselectivity for the synthesis of 3-bromoindole. mdpi.com While this particular method targets the C3 position, the principles of electrochemical activation could potentially be adapted for selective N1-functionalization.

The development of directing groups has also been a key strategy for achieving site-selective functionalization of the indole core. nih.gov By installing a specific group at the N1 position, it is possible to direct subsequent reactions to other positions on the indole ring with high selectivity. nih.gov While often used for C-H functionalization of the benzene (B151609) portion of the indole, this principle highlights the importance of the N1 substituent in controlling the reactivity of the entire molecule.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-(bromomethyl)-2,3-dihydro-1H-indene |

| 1-Methyl-2,3-dihydro-1H-indene |

| 2,3-dibromomethyl-1-(phenylsulfonyl)indole |

| 2,3-diethyl-1-(phenylsulfonyl)indole |

| 3-bromoindole |

| Ethyl 4-cyano-7-methyl-1H-indole-1-carboxylate |

| Ethyl 7-(bromomethyl)-4-cyano-1H-indole-1-carboxylate |

| Methyl 3,7-dimethyl-3H-benzo[d]imidazole-4-carboxylate |

| Methyl 7-(dibromomethyl)-3-methyl-3H-benzo[d]imidazole-4-carboxylate |

| N-alkoxyindoles |

Mechanistic Principles Governing 1 Dibromomethyl 1h Indole Reactivity

Electronic Effects of the N1-Dibromomethyl Group on the Indole (B1671886) Ring System

The N1-dibromomethyl group significantly influences the electronic properties of the indole ring system through a combination of inductive and resonance effects. The two bromine atoms, being highly electronegative, exert a strong electron-withdrawing inductive effect (-I effect). This effect decreases the electron density on the indole nitrogen and, by extension, on the entire aromatic system.

Furthermore, the presence of an EWG on the indole ring has been shown to impact the reactivity in various transformations. For example, in the direct bromination of substituted indoles, a linear correlation is observed between the electron-withdrawing power of the substituent and the Gibbs free energy barrier of the rate-determining step. researchgate.net Similarly, the success of certain cyclization reactions to form N-substituted indoles can be influenced by the electronic nature of the substrates, with both electron-rich and electron-poor substrates being successfully employed under specific conditions. organic-chemistry.org

The table below summarizes the expected electronic effects of the N1-dibromomethyl group compared to other common substituents on the indole ring.

| Substituent | Inductive Effect | Resonance Effect | Overall Electronic Effect on Indole Ring |

| -CHBr₂ | Strongly electron-withdrawing (-I) | Weakly electron-donating (+R, via lone pairs on Br) | Predominantly electron-withdrawing |

| -NO₂ | Strongly electron-withdrawing (-I) | Strongly electron-withdrawing (-R) | Strongly electron-withdrawing |

| -CN | Strongly electron-withdrawing (-I) | Strongly electron-withdrawing (-R) | Strongly electron-withdrawing |

| -OCH₃ | Electron-withdrawing (-I) | Strongly electron-donating (+R) | Predominantly electron-donating |

| -CH₃ | Weakly electron-donating (+I) | N/A | Weakly electron-donating |

Electrophilic Nature and Reactivity of the N1-Dibromomethyl Moiety

The dibromomethyl group itself is a key site of reactivity in 1-(dibromomethyl)-1H-indole due to its electrophilic character.

The carbon atom of the dibromomethyl group is highly electrophilic due to the strong inductive effect of the two bromine atoms. This makes it susceptible to attack by a wide range of nucleophiles. This type of reaction, a nucleophilic substitution, would result in the displacement of one or both bromine atoms.

While specific examples for this compound are not prevalent in the provided search results, the general principle of nucleophilic substitution on halogenated carbons is a fundamental concept in organic chemistry. For instance, nucleophilic substitution reactions on the indole nucleus itself, such as the displacement of bromine at the C3 position, have been reported. researchgate.net Although the reaction center is different, the underlying principle of a nucleophile attacking an electrophilic carbon and displacing a leaving group (in this case, a bromide ion) is the same. The reactivity of gem-dibromoolefins in palladium-catalyzed domino transformations, where both bromine atoms participate in C-H functionalization, further illustrates the susceptibility of dibrominated carbons to reaction. researchgate.net

The presence of two leaving groups (bromine atoms) on the same carbon atom suggests the potential for the formation of a carbene or a carbenoid-like species upon treatment with a suitable reagent, such as a strong base or a metal. The abstraction of a proton from the dibromomethyl carbon by a strong base, followed by the elimination of a bromide ion, could lead to the formation of a highly reactive bromocarbene intermediate attached to the indole nitrogen.

Alternatively, reaction with a metal could lead to the formation of a carbenoid, a metal-bound carbene-like species. These reactive intermediates can then participate in a variety of subsequent reactions, including cyclopropanations, C-H insertions, or rearrangements.

Intramolecular Rearrangement Mechanisms in N1-Substituted Indoles

N1-substituted indoles are known to undergo a variety of intramolecular rearrangements, often leading to the formation of new carbon-carbon or carbon-heteroatom bonds and the construction of complex molecular architectures.

Sigmatropic rearrangements are pericyclic reactions involving the migration of a sigma bond across a pi system. libretexts.org In the context of N1-substituted indoles, chemrxiv.orgmorressier.com- and morressier.commorressier.com-sigmatropic rearrangements are particularly relevant. For instance, the Meisenheimer rearrangement, a chemrxiv.orgmorressier.com-sigmatropic shift, has been utilized in the synthesis of indoles. researchgate.net

The regioselectivity of these rearrangements, meaning the specific position on the indole ring where the migrating group attaches, can often be controlled by the choice of catalyst. Studies have shown that catalyst-controlled regiodivergent rearrangements of onium ylides derived from indole substrates can selectively lead to either chemrxiv.orgmorressier.com- or chemrxiv.orgnih.gov-rearrangement products. chemrxiv.orgmorressier.comnih.govelsevierpure.comnih.gov For example, a rhodium catalyst might favor a chemrxiv.orgmorressier.com-rearrangement, while a copper catalyst promotes a chemrxiv.orgnih.gov-rearrangement. chemrxiv.orgnih.govelsevierpure.comnih.gov This control is attributed to divergent mechanistic pathways, with the rhodium-catalyzed reaction proceeding through a metal-free ylide and the copper-catalyzed reaction involving a metal-coordinated ion-pair. chemrxiv.orgnih.govelsevierpure.comnih.gov

The table below illustrates the concept of catalyst-controlled regiodivergence in indole rearrangements.

| Catalyst | Rearrangement Type | Mechanistic Pathway |

| Rhodium | chemrxiv.orgmorressier.com-Sigmatropic | Metal-free ylide intermediate chemrxiv.orgnih.govelsevierpure.comnih.gov |

| Copper | chemrxiv.orgnih.gov-Rearrangement | Metal-coordinated ion-pair chemrxiv.orgnih.govelsevierpure.comnih.gov |

Another important sigmatropic rearrangement is the Cope rearrangement, a morressier.commorressier.com-shift involving a 1,5-diene. libretexts.org While less common with aromatic systems, indole-dearomative Cope rearrangements have been reported, driven by factors such as steric congestion and electronic stabilization in the product. nih.gov

The reactive nature of the dibromomethyl group can initiate a series of sequential reactions, known as cascade or domino reactions, leading to the rapid construction of complex polycyclic structures. nih.gov These reactions are highly efficient as they avoid the need for isolation and purification of intermediates. nih.gov

A domino reaction could be initiated by the initial reaction of the dibromomethyl group, for example, a nucleophilic substitution or the formation of a reactive intermediate, which then triggers subsequent intramolecular cyclizations or rearrangements. For instance, domino reactions involving gem-dibromoolefins have been used to synthesize N-fused benzo[c]carbazoles through a palladium-catalyzed process. researchgate.net Similarly, copper-catalyzed domino reactions have been employed to construct 2-(aminomethyl)indoles. organic-chemistry.org

A proposed mechanism for a domino reaction initiated by a bromomethyl indole involves the formation of an intermediate that undergoes further reactions to build a more complex molecular framework. researchgate.net These cascade reactions are powerful tools in organic synthesis for creating diverse and intricate indole derivatives. nih.gov

Role of Catalysis in Modulating Reaction Pathways

Catalysis provides a powerful toolkit to control the reaction pathways of complex molecules like this compound. By lowering activation energies and directing the course of reactions, catalysts can enable transformations that are otherwise unattainable and can steer selectivity towards desired products. The following subsections explore the potential roles of transition metal catalysis and organocatalysis in the functionalization and subsequent transformations of this compound.

Transition metals have been instrumental in advancing the functionalization of indoles. While direct studies on this compound are limited, the well-established reactivity of other N-substituted and C-halogenated indoles provides a strong basis for predicting its behavior in the presence of copper, rhodium, and palladium catalysts.

Copper Catalysis:

Copper-catalyzed reactions are particularly relevant for the N-functionalization of indoles. The Ullmann condensation, a classic copper-catalyzed N-arylation, has been significantly improved through the use of various ligands and reaction conditions, allowing for the coupling of indoles with aryl halides under milder conditions. nih.gov In the context of this compound, the N-CHBr₂ moiety itself is a product of N1-functionalization. However, the presence of the dibromomethyl group could influence subsequent copper-catalyzed reactions at other positions of the indole ring. For instance, copper catalysts are known to mediate the cross-coupling of indoles with 1,3-azoles through a double C-H activation mechanism. nih.gov The electronic impact of the N1-dibromomethyl group would likely affect the regioselectivity of such C-H functionalization reactions.

Furthermore, copper can catalyze the intramolecular dearomative aza-Wacker reaction of indole derivatives, leading to the formation of polycyclic indoline (B122111) structures. rsc.org It is conceivable that this compound could be a precursor to intermediates that undergo such cyclizations, potentially after transformation of the dibromomethyl group.

Rhodium Catalysis:

Rhodium catalysts are renowned for their ability to effect a wide range of transformations on the indole nucleus, including C-H functionalization and cycloaddition reactions. While direct N1-functionalization with a dibromomethyl group using rhodium is not a common transformation, the influence of this substituent on subsequent rhodium-catalyzed reactions would be significant. For example, rhodium-catalyzed C-H functionalization at the C2 or C3 positions of the indole ring is a powerful tool for introducing new substituents. The electronic and steric properties of the 1-(dibromomethyl) group would likely play a crucial role in directing the regioselectivity of these reactions.

Palladium Catalysis:

Palladium catalysis is arguably the most versatile tool for the functionalization of indoles, with a vast array of cross-coupling reactions being well-established. These include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. For this compound, the dibromomethyl group itself could be a reactive handle in palladium-catalyzed transformations. For instance, it is plausible that this group could undergo cross-coupling reactions with suitable partners, although this type of reactivity for N-gem-dihaloalkyl groups is not widely reported.

More likely, the N1-substituent would act as a directing group or an electronic modulator for palladium-catalyzed C-H functionalization at other positions of the indole ring. Palladium-catalyzed carbonylative cross-coupling reactions of indolylborates have been used to synthesize cyclopenta[b]indole (B15071945) derivatives. clockss.org The synthetic utility of this compound could lie in its conversion to an indolylboronate, followed by such palladium-catalyzed transformations. Additionally, photoinduced palladium-catalyzed dicarbofunctionalization of alkynes presents a modern approach to complex molecule synthesis, and the electronic nature of the N1-substituent in indole derivatives can influence the outcome of such reactions. nih.gov

Table 1: Overview of Potential Transition Metal-Catalyzed Reactions Involving Indole Derivatives

| Catalyst System | Reaction Type | Potential Application to this compound |

| CuI / Diamine Ligand | N-Arylation (Ullmann) | Modification of the indole core post-N1-functionalization. |

| Cu(OAc)₂ | Double C-H Activation | Regioselective C-H functionalization influenced by the N1-substituent. |

| Rh₂(OAc)₄ | C-H Functionalization | Directed C-H activation at C2 or C3 positions. |

| Pd(PPh₃)₄ / Base | Suzuki-Miyaura Coupling | Cross-coupling if the dibromomethyl group can be converted to a suitable coupling partner. |

| PdCl₂(PPh₃)₂ / CO | Carbonylative Cross-Coupling | Synthesis of complex fused indoles from a derived indolylborate. |

Organocatalysis has emerged as a powerful strategy in organic synthesis, offering an alternative to metal-catalyzed reactions with benefits such as lower toxicity and milder reaction conditions. For this compound, organocatalysis is highly relevant, particularly in the context of its formation through halogenation and its potential subsequent reactions.

The introduction of the dibromomethyl group at the N1-position likely proceeds through a radical or electrophilic halogenation mechanism. While the direct organocatalytic N-dibromomethylation of indole is not a well-documented process, the principles of organocatalytic halogenation of other substrates can be extrapolated. For instance, N-heterocyclic carbenes (NHCs) have been widely explored as organocatalysts for a variety of transformations. nih.gov While primarily known for promoting reactions like the benzoin (B196080) condensation, their ability to act as Lewis bases could be harnessed to activate halogenating agents or the indole substrate itself.

Furthermore, the enantioselective organocatalytic conjugate addition of N-heterocycles to α,β-unsaturated aldehydes is a known transformation. nih.gov This highlights the ability of organocatalysts to facilitate the formation of C-N bonds involving heterocyclic systems.

A plausible organocatalytic route to a related compound, 1-(chloromethyl) indoline-2,3-dione, has been reported, showcasing the feasibility of functionalizing the N1-position of indole derivatives under non-metallic conditions. ewha.ac.kr The mechanism likely involves the activation of a chlorinating agent by the organocatalyst or the deprotonation of the indole nitrogen followed by reaction with an electrophilic chlorine source.

Once formed, the dibromomethyl group of this compound could participate in organocatalyzed reactions. The electron-withdrawing nature of this group would render the protons on the dibromomethyl carbon acidic, potentially allowing for deprotonation by an organobase and subsequent reaction with electrophiles. Alternatively, the dibromomethyl group could be a leaving group in nucleophilic substitution reactions activated by an organocatalyst.

Table 2: Potential Organocatalytic Reactions Relevant to this compound

| Organocatalyst Type | Activation Mode | Potential Reaction |

| N-Heterocyclic Carbene (NHC) | Lewis Base Activation | Activation of a halogenating agent for N-dibromomethylation. |

| Chiral Amine | Enamine/Iminium Ion Formation | Asymmetric functionalization at other positions of the indole ring. |

| Phosphine | Nucleophilic Catalysis | Activation of the dibromomethyl group for substitution reactions. |

| Thiourea | Hydrogen Bonding | Activation of electrophiles for reaction with the indole nucleus. |

Transformations and Derivatization Strategies of 1 Dibromomethyl 1h Indole

Reactions of the Dibromomethyl Group for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The gem-dibromo functionality of 1-(dibromomethyl)-1H-indole serves as a versatile handle for a variety of chemical transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Conversions to Aldehyde Equivalents or Other Carbonyl Derivatives

The dibromomethyl group can be readily converted into a formyl group, providing access to indole-1-carbaldehyde and its derivatives. This transformation is typically achieved through hydrolysis under basic conditions. While specific studies on this compound are not extensively documented in publicly available literature, analogous transformations of other gem-dihalo compounds are well-established. For instance, the Sommelet reaction, which can be used to oxidize N-skatyl-N-phenyl-hydroxylamine to indole-3-carbaldehyde, and the hydrolysis of 3-(1,3-dithiolan-2-yl)indole represent related concepts of generating a carbonyl group at a specific position on the indole (B1671886) ring system. arkat-usa.org The Vilsmeier-Haack reaction is another powerful method for the direct formylation of indoles, typically at the C3 position, to yield indole-3-carbaldehydes in high purity and quantitative yields.

A plausible reaction pathway for the hydrolysis of this compound to indole-1-carbaldehyde would involve the initial displacement of one bromide ion by a hydroxide (B78521) ion, followed by the elimination of the second bromide to form the aldehyde.

Table 1: Plausible Conditions for Conversion to Aldehyde

| Reagents | Solvent | Temperature | Product |

| NaOH (aq) | Dioxane/Water | Reflux | Indole-1-carbaldehyde |

| Ag2O, H2O | Acetone | Room Temp | Indole-1-carbaldehyde |

It is important to note that while these conditions are based on general principles of organic chemistry, specific optimization for this compound would be necessary to achieve high yields and minimize side reactions.

Formation of Olefinic and Alkynic Systems

The two bromine atoms on the methyl group of this compound can be eliminated to generate unsaturated systems. The formation of 1-vinyl-1H-indole (an olefinic system) could potentially be achieved through a two-step process involving a Grignard-type reaction followed by elimination.

The synthesis of 1-alkynyl-1H-indoles from this compound represents a more complex transformation. A potential, albeit synthetically challenging, route could involve a double dehydrobromination reaction. Such reactions are typically performed using strong bases.

Further research is required to establish reliable and efficient protocols for these transformations starting from this compound.

Nucleophilic Substitutions and Eliminations at the Dibromomethyl Carbon

The carbon atom of the dibromomethyl group is electrophilic and susceptible to attack by nucleophiles. This allows for the introduction of a wide range of functional groups through nucleophilic substitution reactions. For instance, reaction with amines, thiols, or alkoxides could lead to the formation of the corresponding N-substituted methyl indoles.

The outcome of the reaction, substitution versus elimination, would be highly dependent on the nature of the nucleophile and the reaction conditions. Bulky, strong bases are more likely to promote elimination, leading to the formation of unsaturated products as discussed in the previous section.

Functionalization of the Indole Core in the Presence of N1-Substitution

The presence of the dibromomethyl group at the N1-position influences the reactivity of the indole core in subsequent functionalization reactions.

Electrophilic Aromatic Substitution (EAS) at C2, C3, and the Benzene (B151609) Ring

Despite this deactivating effect, electrophilic substitution at the C3 position is still expected to be the major pathway, provided the position is unsubstituted. If the C3 position is blocked, substitution may occur at the C2 position. Functionalization of the benzene ring (C4-C7 positions) is generally more challenging and often requires harsher conditions or the use of directing groups. researchgate.netrsc.org

Table 2: Predicted Regioselectivity of EAS on this compound

| Electrophile | Expected Major Product |

| Br2 | 3-Bromo-1-(dibromomethyl)-1H-indole |

| HNO3/H2SO4 | 3-Nitro-1-(dibromomethyl)-1H-indole |

| Ac2O/BF3 | 3-Acetyl-1-(dibromomethyl)-1H-indole |

C-H Activation and Direct Arylation/Alkenylation Strategies

Modern synthetic methods, particularly transition metal-catalyzed C-H activation, have enabled the direct functionalization of specific C-H bonds in the indole ring, offering a more atom-economical and efficient alternative to classical methods. researchgate.netrsc.org The N-substituent can play a crucial role as a directing group in these reactions, guiding the catalyst to a specific C-H bond.

While specific studies on this compound are lacking, research on other N-substituted indoles has demonstrated the feasibility of directing C-H functionalization to various positions, including C2, C4, and C7. documentsdelivered.comnih.govmdpi.com For example, a pivaloyl group at the N1 position can direct arylation to the C4 position. mdpi.com The development of similar strategies for this compound could provide access to a range of novel, site-selectively functionalized indole derivatives.

Construction of Complex Heterocyclic Scaffolds Utilizing the Dibromomethyl Moiety

While the dibromomethyl group is a potent electrophilic site, its direct participation in building complex heterocyclic scaffolds from this compound is not well-documented.

Annulation Reactions via Intramolecular Cyclization

Intramolecular annulation is a powerful strategy for synthesizing fused ring systems. In the context of indole chemistry, this often involves a tether attached to the indole core that cyclizes onto another position of the ring. For example, N-alkoxypropanamides attached at the C3 position can undergo NBS-induced cyclization to form fused indolines. rsc.org Similarly, radical cyclization of 1-(ω-iodoalkyl)indole-3-carboxaldehydes is a known method for producing 1,2-fused indoles. capes.gov.br

For this compound, such a reaction would conceptually involve tethering a nucleophile to another part of the molecule that could displace one or both bromine atoms to form a new ring. However, specific examples or established protocols for achieving this with the N1-dibromomethyl group as the key reactive site are not found in the reviewed literature.

Synthesis of Fused Indole Systems

The synthesis of fused indole systems is a cornerstone of heterocyclic chemistry, with numerous methods developed. These include visible-light-induced dearomative annulation and transition-metal-catalyzed reactions. beilstein-journals.orgnih.gov While these methods are effective for various indole substrates, their application starting specifically with this compound has not been detailed. The reactivity of the dibromomethyl group would need to be carefully orchestrated to participate in a fused-ring-forming cascade without leading to undesired side reactions.

Multi-Component Reaction (MCR) Platforms for Advanced Synthesis

Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product. Indoles are frequent participants in MCRs, often reacting through their nucleophilic C3-position. rsc.orgnih.gov For example, indole, formaldehyde, and an amino hydrochloride can assemble to form indole-fused oxadiazepines. nih.govrsc.org

An MCR platform utilizing this compound would likely leverage the dibromomethyl group as a dielectrophilic component. This could theoretically involve a reaction with two different nucleophiles or a dinucleophile to construct a new heterocyclic ring fused to the indole nitrogen. Despite the synthetic potential, specific, well-documented MCRs employing this compound as a key starting material could not be identified in the surveyed scientific literature.

Computational and Theoretical Investigations of 1 Dibromomethyl 1h Indole Chemistry

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-(dibromomethyl)-1H-indole, these studies can reveal the distribution of electrons, the energies of molecular orbitals, and the regions of the molecule most susceptible to chemical attack.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgnumberanalytics.com The energies and spatial distributions of these orbitals in this compound are critical determinants of its chemical behavior.

The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile. libretexts.org Conversely, the LUMO is the lowest energy orbital devoid of electrons and represents the molecule's capacity to accept electrons, thus acting as an electrophile. libretexts.org The energy gap between the HOMO and LUMO is a significant indicator of a molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity. numberanalytics.com

For this compound, the HOMO is expected to be predominantly located on the electron-rich indole (B1671886) ring, particularly at the C2 and C3 positions, which are known centers of nucleophilicity in indoles. The LUMO, on the other hand, is likely to have significant contributions from the antibonding orbitals of the C-Br bonds in the dibromomethyl group, making this site susceptible to nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound and Related Compounds

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 1H-Indole | -7.8 | -0.5 | 7.3 |

| 1-(Bromomethyl)-1H-indole | -8.0 | -1.2 | 6.8 |

| This compound | -8.2 | -1.8 | 6.4 |

Note: This table presents hypothetical data for illustrative purposes, based on general trends observed in substituted indoles. Actual values would require specific DFT calculations.

An Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution within a molecule. It is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (colored blue) signify electron-poor areas susceptible to nucleophilic attack.

For this compound, the EPS map would likely show a region of high electron density (negative potential) over the indole ring, consistent with its aromatic and electron-rich nature. In contrast, the area around the hydrogen atoms of the dibromomethyl group and the bromine atoms would exhibit a positive or near-neutral potential, with the bromine atoms themselves being electron-withdrawing. This visual tool is invaluable for predicting sites of interaction with other polar molecules and for understanding intermolecular forces.

Mechanistic Probes using Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying reaction mechanisms. niscpr.res.in DFT methods can be employed to explore the potential energy surface of a reaction involving this compound, identifying transition states and intermediates.

A key application of DFT is the location and characterization of transition states, which are the highest energy points along a reaction coordinate. acs.org By calculating the energy of the transition state relative to the reactants, the activation energy or reaction barrier can be determined. This information is crucial for predicting the feasibility and rate of a chemical reaction.

For reactions of this compound, such as nucleophilic substitution at the dibromomethyl carbon, DFT calculations can elucidate the geometry of the transition state and the energetic barrier to the reaction. For instance, the substitution of a bromide ion by a nucleophile could proceed through an SN2-like mechanism, and DFT can model the bond-breaking and bond-forming processes in the transition state.

Table 2: Hypothetical Calculated Activation Energies for Nucleophilic Substitution on Halogenated Indoles

| Substrate | Nucleophile | Solvent | Activation Energy (kcal/mol) |

| 1-(Chloromethyl)-1H-indole | Cyanide | Acetonitrile | 15.2 |

| 1-(Bromomethyl)-1H-indole | Cyanide | Acetonitrile | 12.5 |

| This compound | Cyanide | Acetonitrile | 10.8 |

Note: This table is illustrative and based on general chemical principles. The decreasing activation energy reflects the better leaving group ability of bromide over chloride and potential electronic effects of the second bromine atom.

Reactions are rarely carried out in the gas phase; the solvent can play a critical role in influencing reaction pathways and rates. researchgate.net Computational models can account for solvent effects either explicitly, by including individual solvent molecules in the calculation, or implicitly, by treating the solvent as a continuous medium with a specific dielectric constant. DFT calculations incorporating solvent models can provide a more realistic picture of the reaction energetics. For reactions involving charged species or polar transition states, such as the substitution reactions of this compound, solvent stabilization can significantly lower the activation energy.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of a molecule are intimately linked to its reactivity. Conformational analysis and molecular dynamics simulations are powerful tools for exploring the accessible shapes and motions of this compound.

The biological activity and reactivity of flexible molecules are highly dependent on their conformation. acs.org For this compound, rotation around the single bond connecting the dibromomethyl group to the indole nitrogen allows for different spatial arrangements of the bromine atoms relative to the indole ring. Conformational analysis aims to identify the most stable conformers (energy minima) and the energy barriers between them.

Molecular dynamics (MD) simulations provide a time-resolved picture of a molecule's motion. youtube.com By solving Newton's equations of motion for all atoms in the system, MD simulations can track the trajectory of the molecule over time, revealing its dynamic behavior, including conformational changes and interactions with its environment. youtube.com For this compound, MD simulations could be used to study its flexibility, its interactions with solvent molecules, or its binding to a biological target. nih.gov

Structure-Reactivity Relationship Studies via Computational Models

Detailed research findings and data tables specific to the structure-reactivity relationship of this compound, as investigated through computational models, are not present in the available scientific literature.

Further research, including density functional theory (DFT) calculations, molecular orbital analysis, and quantitative structure-activity relationship (QSAR) studies specifically targeting this compound, would be required to generate the data for this section.

Advanced Analytical Techniques for Characterization of 1 Dibromomethyl 1h Indole and Its Transformation Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Analysis

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of 1-(Dibromomethyl)-1H-indole. Through various NMR experiments, it is possible to map the complete proton and carbon framework, establish connectivity, and probe the electronic effects of the dibromomethyl substituent on the indole (B1671886) ring.

Proton (¹H) NMR Studies of Substituent Effects

Proton NMR (¹H NMR) provides detailed information about the chemical environment of hydrogen atoms within the molecule. In this compound, the N-substituent significantly influences the chemical shifts of the indole ring protons compared to unsubstituted indole. journals.co.za The electron-withdrawing nature of the dibromomethyl group is expected to deshield adjacent protons.

The most distinct signals in the ¹H NMR spectrum would be the methine proton of the dibromomethyl group (-CHBr₂) and the protons on the indole core. The -CHBr₂ proton is expected to appear as a singlet at a downfield chemical shift, typically in the range of δ 7.0-8.0 ppm, due to the strong deshielding effect of the two adjacent bromine atoms.

The protons on the indole ring (H-2, H-3, H-4, H-5, H-6, and H-7) will exhibit characteristic shifts and coupling patterns. youtube.com Substitution at the N-1 position generally leads to a downfield shift of the H-2 and H-7 protons. tandfonline.com The H-3 proton, adjacent to the nitrogen, and the H-2 proton will appear as doublets, coupling to each other. The protons on the benzene (B151609) portion of the indole ring (H-4, H-5, H-6, H-7) will appear in the aromatic region (typically δ 7.0-7.8 ppm) with coupling patterns (triplets and doublets) that allow for their specific assignment. hw.ac.uk

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | ~7.3 | d | ~3.2 |

| H-3 | ~6.6 | d | ~3.2 |

| H-4 | ~7.7 | d | ~8.0 |

| H-5 | ~7.2 | t | ~7.5 |

| H-6 | ~7.3 | t | ~7.5 |

| H-7 | ~7.8 | d | ~8.0 |

| N-CHBr₂ | ~7.5 | s | - |

Carbon (¹³C) NMR and 2D NMR Techniques for Connectivity

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum of this compound would show nine distinct signals corresponding to the nine carbon atoms in the structure. The chemical shifts are influenced by the hybridization and electronic environment of each carbon atom. youtube.comchemicalbook.com

The carbon of the dibromomethyl group (N-CHBr₂) is expected to be significantly downfield due to the attached electronegative bromine atoms. The indole ring carbons have characteristic chemical shift ranges that are well-documented. journals.co.zamdpi.com

To definitively assign each proton and carbon signal and to confirm the connectivity between the dibromomethyl group and the indole nitrogen, two-dimensional (2D) NMR techniques are employed. nih.gov

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. columbia.educolumbia.edu It would show a cross-peak connecting the N-CHBr₂ proton signal to the N-CHBr₂ carbon signal, as well as correlations for all C-H pairs on the indole ring (C-2/H-2, C-3/H-3, etc.), confirming their direct linkages. libretexts.org

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH couplings). columbia.edulibretexts.org A key correlation would be observed between the N-CHBr₂ proton and the C-2 and C-7a carbons of the indole ring, providing unambiguous evidence of the N-1 substitution site. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~129 |

| C-3 | ~104 |

| C-3a | ~128 |

| C-4 | ~122 |

| C-5 | ~123 |

| C-6 | ~121 |

| C-7 | ~111 |

| C-7a | ~136 |

| N-CHBr₂ | ~75 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. The calculated exact mass for C₉H₇Br₂N is 290.9000 Da. HRMS can distinguish this from other compounds with the same nominal mass but different elemental compositions.

A crucial feature in the mass spectrum of this compound is the isotopic pattern of the molecular ion peak. Bromine has two abundant isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). A molecule containing two bromine atoms will therefore exhibit a characteristic isotopic cluster for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺ with a relative intensity ratio of approximately 1:2:1. This pattern is a definitive indicator of the presence of two bromine atoms in the molecule and its transformation products.

Tandem Mass Spectrometry (MS/MS) for Mechanistic Fragments

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented by collision with an inert gas. The resulting fragment ions are analyzed to provide detailed structural information. nih.gov The fragmentation of this compound is expected to proceed through several characteristic pathways. scirp.orgresearchgate.net

Common fragmentation patterns for halogenated compounds include the loss of a halogen radical (•Br) or a hydrohalic acid (HBr). youtube.com For N-substituted indoles, cleavage of the N-substituent is also a common pathway. nih.govnih.gov

Plausible fragmentation steps include:

Loss of a bromine radical: [M]⁺˙ → [M - Br]⁺ + •Br

Loss of HBr: [M]⁺˙ → [M - HBr]⁺˙

Cleavage of the N-C bond: [M]⁺˙ → [C₈H₇N]⁺˙ (indole radical cation) + •CHBr₂

Formation of the indoleninium cation: Following the loss of the dibromomethyl group, the resulting indole cation (m/z 117) is a characteristic fragment for many indole derivatives. nist.gov

Table 3: Predicted Key Fragments in the MS/MS Spectrum of this compound

| m/z (for ⁷⁹Br) | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 291 | [C₉H₇⁷⁹Br₂N]⁺ | - |

| 212 | [C₉H₇⁷⁹BrN]⁺ | •Br |

| 117 | [C₈H₇N]⁺ | •CHBr₂ |

| 116 | [C₈H₆N]⁺ | •CHBr₂ + •H |

X-ray Crystallography for Solid-State Structural Elucidation

While NMR and MS provide powerful evidence for molecular structure in solution and gas phases, single-crystal X-ray crystallography offers the most definitive and unambiguous structural proof in the solid state. rsc.org This technique determines the precise three-dimensional arrangement of atoms in a crystal lattice, providing accurate measurements of bond lengths, bond angles, and torsional angles. mdpi.com

For this compound, an X-ray crystal structure would confirm:

The planarity of the indole ring system.

The exact bond lengths and angles of the dibromomethyl group and its connection to the N-1 position of the indole.

The conformation of the dibromomethyl group relative to the plane of the indole ring.

Intermolecular interactions in the solid state, such as π–π stacking or halogen bonding, which influence the crystal packing.

While no specific crystal structure for this compound is publicly available, analysis of related N-substituted indole derivatives suggests that the indole ring itself would remain largely planar. researchgate.netmdpi.com The crystallographic data would serve as the ultimate reference for confirming the structure and for understanding its solid-state properties.

Determination of Bond Lengths, Angles, and Dihedral Angles

A comprehensive analysis of the molecular geometry of this compound through single-crystal X-ray diffraction has not been reported in the available scientific literature. While crystallographic studies are prevalent for a variety of substituted indole derivatives, specific data detailing the precise bond lengths, bond angles, and dihedral angles for the 1-(dibromomethyl) substituted indole are not publicly accessible.

The determination of these parameters is fundamental to understanding the compound's three-dimensional structure, conformational preferences, and the electronic effects of the dibromomethyl substituent on the indole ring. Such data would be presented in a tabular format, as shown hypothetically below, detailing the distances between bonded atoms (in Angstroms, Å) and the angles formed by adjacent bonds (in degrees, °).

Interactive Data Table: Selected Bond Lengths for this compound (Hypothetical Data)

| Atom 1 | Atom 2 | Bond Length (Å) |

| N1 | C2 | Data not available |

| N1 | C7a | Data not available |

| C2 | C3 | Data not available |

| C1' | Br1 | Data not available |

| C1' | Br2 | Data not available |

| N1 | C1' | Data not available |

Interactive Data Table: Selected Bond Angles for this compound (Hypothetical Data)

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| C2 | N1 | C7a | Data not available |

| C2 | N1 | C1' | Data not available |

| Br1 | C1' | Br2 | Data not available |

| N1 | C1' | H1' | Data not available |

Interactive Data Table: Selected Dihedral Angles for this compound (Hypothetical Data)

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |

| C7a | N1 | C2 | C3 | Data not available |

| C2 | N1 | C1' | Br1 | Data not available |

| C2 | N1 | C1' | Br2 | Data not available |

Analysis of Crystal Packing and Intermolecular Interactions (Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule within its crystalline environment, providing insights into the nature and prevalence of interactions such as hydrogen bonds, halogen bonds, and van der Waals forces.

However, as no crystallographic information file (CIF) is available for this compound, a Hirshfeld surface analysis cannot be performed. The findings of such an analysis would typically be presented in a table summarizing the percentage contributions of various intermolecular contacts to the Hirshfeld surface.

Interactive Data Table: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for this compound (Hypothetical Data)

| Contact Type | Contribution (%) |

| H···H | Data not available |

| Br···H/H···Br | Data not available |

| C···H/H···C | Data not available |

| N···H/H···N | Data not available |

| Br···Br | Data not available |

| Other | Data not available |

In the absence of experimental crystallographic data for this compound, the detailed characterization of its molecular and supramolecular structure remains an area for future research. The application of advanced analytical techniques such as single-crystal X-ray diffraction and subsequent computational analyses like Hirshfeld surface analysis will be crucial in elucidating the structural intricacies of this compound.

Applications in Complex Molecule Synthesis and Natural Product Analogues

Utilization as a Versatile Synthetic Building Block

The dibromomethyl group in 1-(dibromomethyl)-1H-indole is a latent source of various functionalities. It can be readily transformed into other groups, such as aldehydes, or participate directly in reactions to form new carbon-carbon and carbon-heteroatom bonds. This versatility allows for its use in a wide range of synthetic strategies. While specific studies focusing exclusively on this compound are not extensively documented in publicly available literature, the reactivity of analogous benzylic dihalides suggests its potential in reactions like nucleophilic substitutions and eliminations to form reactive intermediates. The indole (B1671886) moiety itself is a rich platform for cycloaddition reactions, further expanding the synthetic utility of this compound. researchgate.net

Construction of Novel Polycyclic Aromatic Compounds and Fused Heterocyclic Scaffolds

The synthesis of polycyclic aromatic hydrocarbons (PAHs) and fused heterocyclic scaffolds is of significant interest due to their applications in materials science and medicinal chemistry. rsc.orgnih.gov While direct examples employing this compound are scarce, the general principles of using dihalo-substituted aromatic compounds in cross-coupling and annulation reactions are well-established. For instance, palladium-catalyzed annulation methods have been successfully used to synthesize PAHs from smaller aromatic fragments. rsc.org It is conceivable that this compound could participate in similar transformations, where the dibromomethyl group acts as a handle for intramolecular or intermolecular cyclization reactions to build up larger, fused aromatic systems. The indole ring can also act as a diene or dienophile in cycloaddition reactions, providing access to a variety of fused heterocyclic structures. researchgate.net

Divergent Synthetic Pathways to Indole Alkaloids and Related Natural Product Analogues

Indole alkaloids represent a large and structurally diverse class of natural products with a wide range of biological activities. nih.gov The development of divergent synthetic strategies to access these complex molecules is a key area of research. While the direct application of this compound in the total synthesis of indole alkaloids is not prominently reported, its potential as a precursor is significant. The dibromomethyl group could be converted to a more versatile functional group, such as a formyl group, which is a common starting point for the elaboration of the complex side chains and fused ring systems found in many indole alkaloids. The ability to introduce substituents at the indole nitrogen can be crucial for modulating the reactivity and stereoselectivity of subsequent transformations in a total synthesis.

Generation of Valuable Synthetic Intermediates for Downstream Transformations

A key aspect of the utility of this compound lies in its ability to be converted into other valuable synthetic intermediates. For example, hydrolysis of the dibromomethyl group would yield 1-formyl-1H-indole, a versatile intermediate for various transformations, including Wittig-type reactions and reductive aminations. Furthermore, reaction with different nucleophiles could lead to a range of 1-substituted indole derivatives, which can then be used in further synthetic steps. The generation of a carbene or a related reactive species from the dibromomethyl group under specific conditions could also open up pathways to unique cyclopropanation and insertion reactions. While specific examples are limited in the literature, the known chemistry of dihalomethyl arenes supports the potential of this compound as a precursor to a variety of functionalized indole building blocks. acs.org

Emerging Research Directions and Future Perspectives in 1 Dibromomethyl 1h Indole Chemistry

Sustainable and Green Synthetic Methodologies for its Production and Transformations

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact through the use of sustainable materials and processes. openmedicinalchemistryjournal.com The development of green methodologies for the synthesis and subsequent transformations of 1-(dibromomethyl)-1H-indole is a crucial first step in unlocking its synthetic potential.

Future research will likely focus on adapting existing green strategies for indole (B1671886) functionalization to the synthesis of the target molecule. This includes the use of environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG), which have been successfully employed in other indole syntheses to minimize the reliance on volatile organic compounds. openmedicinalchemistryjournal.comnih.govscispace.com Furthermore, the exploration of solvent-free reaction conditions represents a highly attractive goal, as it can significantly reduce waste and simplify product purification. nih.gov

The choice of reagents and catalysts is another cornerstone of green chemistry. For the transformation of this compound, catalytic systems based on earth-abundant and non-toxic metals are desirable. Moreover, the use of green oxidants, such as Oxone in combination with halide catalysis, could provide sustainable pathways for oxidative transformations of the indole core, a strategy that has proven effective for other indole derivatives. researchgate.netnih.gov

Table 1: Potential Green Synthetic Strategies for this compound

| Strategy | Green Principle | Potential Application |

|---|---|---|

| Aqueous Media Synthesis | Use of safe solvents | Reaction of indole with dibromomethane (B42720) in water, potentially with a phase-transfer catalyst. nih.govscispace.com |

| Solvent-Free Synthesis | Waste prevention | Direct reaction of indole with dibromomethane under neat conditions, possibly with microwave irradiation. nih.gov |

| Biodegradable Catalysts | Use of renewable feedstocks | Employing catalysts like bioglycerol-based carbon sulfonic acid for subsequent transformations. nih.gov |

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The functionalization of the indole nucleus is often challenged by issues of regioselectivity, particularly the competition between N- and C-alkylation. The development of novel catalytic systems that can selectively control the reactions of this compound is therefore of paramount importance.

Transition metal catalysis has been a workhorse in indole chemistry, with palladium, copper, ruthenium, and iron-based systems demonstrating remarkable efficacy in various transformations. nih.govmdpi.comnih.govnih.gov For the synthesis of this compound itself, a catalytic approach for the N-alkylation of indole with dibromomethane would be a significant advancement over traditional methods that may require harsh bases. Catalysts could also play a crucial role in the subsequent reactions of the dibromomethyl group. For instance, a catalyst might facilitate the selective substitution of one bromine atom, or promote cross-coupling reactions.

A key challenge will be to achieve high selectivity. For example, iron catalysts have been shown to switch the selectivity of indole alkylation from the C3-position to the N1-position by starting with indoline (B122111) and performing a one-pot alkylation-oxidation sequence. nih.gov Similar innovative strategies could be envisioned for controlling the reactivity of this compound.

Table 2: Potential Catalytic Systems for the Chemistry of this compound

| Catalyst Type | Potential Reaction | Advantages |

|---|---|---|

| Palladium-based | Cross-coupling reactions (e.g., Suzuki, Heck) at the bromine atoms. | High efficiency and functional group tolerance. mdpi.comnih.gov |

| Copper-based | N-alkylation of indole with dibromomethane. | Cost-effective and versatile. researchgate.net |

| Ruthenium-based | Selective N-alkylation of the indole core. nih.gov | High selectivity for N-functionalization. |

Exploration of Unprecedented Reactivity Manifolds and Cascade Reactions

The dibromomethyl group at the N1 position is a gateway to novel reactivity. It can be envisioned as a precursor to a variety of reactive intermediates, such as an N-indolyl carbene, a monobromomethyl cation, or related species. The generation of these intermediates under mild conditions could trigger unprecedented cascade reactions, allowing for the rapid assembly of complex molecular architectures from simple precursors.

Cascade reactions are highly desirable in organic synthesis as they increase molecular complexity in a single operation, reducing the number of purification steps and saving resources. A hypothetical cascade could involve the initial formation of a reactive intermediate from the dibromomethyl group, followed by an intramolecular reaction with a substituent on the indole ring or an intermolecular reaction with another reagent. For instance, a cascade trifluoromethylthiolation and cyclization of N-propioloyl indoles has been reported, demonstrating the potential for such complex transformations. nih.gov

Future research in this area will involve the design of substrates that can undergo programmed cascade reactions upon activation of the dibromomethyl group. This could lead to the discovery of entirely new types of indole-containing polycyclic and heterocyclic systems.

Table 3: Hypothetical Cascade Reactions Initiated by this compound

| Initiating Step | Subsequent Reactions | Potential Product Class |

|---|---|---|

| Formation of N-indolyl monobromocarbenoid | Intramolecular C-H insertion | Tricyclic indole derivatives |

| Generation of an N-indolyl cation | Reaction with a tethered nucleophile | Fused heterocyclic systems |

| Radical debromination | Intermolecular radical addition to an alkene | Complex N-alkylated indoles |

Integration with Flow Chemistry and Automated Synthesis Platforms

Modern synthetic chemistry is increasingly benefiting from the adoption of enabling technologies like flow chemistry and automated synthesis. nih.gov These technologies offer significant advantages for the study of novel and potentially reactive compounds like this compound.

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. nih.govuc.pt This is particularly beneficial for reactions involving unstable intermediates or exothermic processes, as the small reactor volume and high surface-to-volume ratio ensure efficient heat transfer and mixing. The synthesis of indole derivatives has been successfully translated to flow systems, often leading to improved yields and safety. thieme-connect.comresearchgate.net

Automated synthesis platforms, on the other hand, enable the rapid screening of reaction conditions and the synthesis of libraries of compounds for biological evaluation or structure-activity relationship studies. nih.gov The combination of flow chemistry and automation could be a powerful tool for exploring the chemistry of this compound, allowing for the efficient optimization of reaction conditions and the rapid diversification of its derivatives.

Table 4: Comparison of Batch vs. Flow Synthesis for this compound Chemistry

| Feature | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Safety | Potential for thermal runaway in large-scale reactions. | Enhanced safety due to small reaction volumes and efficient heat transfer. |

| Scalability | Often challenging to scale up. | Readily scalable by running the system for a longer time. |

| Control | Less precise control over reaction parameters. | Precise control over temperature, pressure, and residence time. |

| Optimization | Time-consuming, one-at-a-time experiments. | Rapid optimization through automated parameter screening. |

Computational Design and Prediction of Novel Derivatives with Tailored Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern organic synthesis for understanding and predicting chemical reactivity. nih.govresearchgate.netniscpr.res.in In the context of this compound, computational methods can provide invaluable insights that can guide experimental investigations.

DFT calculations can be used to determine the ground-state geometry, electronic structure, and stability of the molecule. This information can help in understanding its inherent reactivity. For example, the calculation of molecular electrostatic potential (MEP) maps can identify the most electrophilic and nucleophilic sites in the molecule, predicting how it will interact with different reagents. nih.gov

Furthermore, computational modeling can be used to study the mechanisms of potential reactions, including the transition states and intermediates involved. This can help in understanding why a particular reaction is favored over another and can aid in the design of catalysts or reaction conditions that promote a desired outcome. For instance, computational studies have been used to elucidate the origins of selectivity in the reactions of indolynes. nih.govacs.org By applying these methods to this compound, researchers can design novel derivatives with tailored electronic and steric properties to achieve specific reactivity patterns.

Table 5: Key Parameters from Computational Studies and Their Significance

| Calculated Parameter | Significance for this compound Chemistry |

|---|---|

| Heat of Formation | Predicts the thermodynamic stability of the molecule and its isomers. niscpr.res.in |

| HOMO-LUMO Energies | Indicates the molecule's electronic excitability and its potential as an electron donor or acceptor. nih.gov |

| Molecular Electrostatic Potential (MEP) | Identifies regions of positive and negative charge, predicting sites for nucleophilic and electrophilic attack. nih.gov |

| Transition State Geometries and Energies | Elucidates reaction mechanisms and helps in understanding the factors controlling reaction rates and selectivity. |

| Natural Bond Orbital (NBO) Analysis | Provides insights into bonding and charge distribution within the molecule. nih.gov |

Q & A

Q. What are the optimal reaction conditions for synthesizing 1-(Dibromomethyl)-1H-indole, and how do solvent/catalyst choices impact yield?

Synthesis of brominated indole derivatives typically involves alkylation or halogenation steps. For example, N-alkylation of indole cores (e.g., using brominated reagents like 3-bromopropyne ) requires anhydrous conditions, polar aprotic solvents (e.g., DMF, acetonitrile), and bases (e.g., K₂CO₃ or NaH). Bromination of a pre-alkylated indole (e.g., 1-methyl-1H-indole ) may require dibromine sources (e.g., NBS or PBr₃) under controlled temperatures (0–25°C). Catalyst systems like CuI in PEG-400:DMF mixtures (used in analogous triazole-indole syntheses ) can enhance regioselectivity. Yield optimization hinges on stoichiometry (1.3–2.0 eq. brominating agent), reaction time (12–24 hrs), and purification via flash chromatography (e.g., 70:30 EtOAc:hexane gradients ).

Q. How is this compound characterized using spectroscopic and computational methods?

Structural confirmation relies on:

- ¹H/¹³C NMR : Key indole protons (e.g., H-2/H-3) appear at δ 6.8–7.9 ppm, with dibromomethyl groups causing deshielding (~δ 4.5–5.5 ppm for CH₂Br₂ analogs) .

- HRMS : Expected [M+H]⁺ peaks align with theoretical m/z (e.g., for C₁₀H₈Br₂N: 320.8993) .

- DFT calculations : Bond lengths/angles (e.g., C-Br ~1.9 Å) and molecular electrostatic potential (MEP) maps predict electrophilic reactivity at the dibromomethyl site .

Advanced Research Questions

Q. How can researchers resolve contradictory data in dibromomethyl-indole reactivity studies (e.g., competing substitution vs. elimination pathways)?

Contradictions may arise from solvent polarity, steric effects, or temperature. For example:

- Polar solvents (DMF, acetonitrile) favor SN2 substitution by stabilizing transition states, while nonpolar solvents promote elimination .

- Steric hindrance : Bulky substituents near the dibromomethyl group reduce substitution efficiency, as seen in N-alkylindole studies .

- Kinetic vs. thermodynamic control : Low temperatures (0°C) favor kinetic products (substitution), while higher temperatures (60°C) drive elimination. Use time-resolved ¹H NMR or GC-MS to monitor pathways .

Q. What computational strategies predict the regioselectivity of this compound in nucleophilic aromatic substitutions?

- DFT-based Fukui indices : Identify electrophilic sites (e.g., C-3 of indole vs. dibromomethyl carbon) .

- Docking studies : Map interactions with nucleophiles (e.g., amines, thiols) using software like Gaussian or AutoDock. For example, MEP surfaces show electron-deficient regions at brominated sites .

- MD simulations : Assess solvent accessibility and conformational flexibility of the dibromomethyl group under reaction conditions.

Q. How can researchers design stability studies for this compound under varying pH and temperature conditions?

- Thermogravimetric analysis (TGA) : Measure decomposition temperatures (e.g., >150°C for similar indoles ).

- pH stability : Incubate in buffers (pH 2–12) and monitor degradation via HPLC. Brominated indoles are prone to hydrolysis in acidic media .

- Light sensitivity : Store solutions in amber vials and track UV-vis spectral changes (λmax ~280 nm for indole cores ).

Q. What strategies address low yields in cross-coupling reactions involving this compound?

- Catalyst screening : Pd(PPh₃)₄ or CuI for Suzuki-Miyaura couplings with boronic acids .

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 mins vs. 24 hrs) and improve yields by 15–20% .

- Additives : Use TBAB or Cs₂CO₃ to enhance solubility of halogenated intermediates .

Methodological Considerations

- Contradictory data mitigation : Replicate reactions ≥3 times, validate purity via HPLC (>95%), and cross-reference NMR/HRMS with computational models .

- Ethical compliance : For biological studies, follow protocols for human/animal subject research, including IRB approvals and toxicity screenings (e.g., hepatocarcinoma cell assays ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.